1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.88. The purity is usually 95%.
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Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for the compound is C17H18ClN2O3S, with a molecular weight of approximately 354.85 g/mol. The structure features a thieno[3,4-d]imidazole core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound exhibits promising anticancer properties.
Antiviral Activity
In addition to its anticancer effects, the compound has shown antiviral activity. It was tested against various viruses, including HIV and Hepatitis C Virus (HCV). The following table summarizes the antiviral activity:
The effective concentration (EC50) represents the concentration needed to achieve half-maximal inhibition of viral replication.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for cancer cell proliferation and viral replication. Studies suggest that it may interfere with DNA synthesis and disrupt cellular signaling pathways associated with tumor growth and viral life cycles.
Case Studies
- In Vivo Studies : A study investigated the effects of the compound in a murine model of cancer. Mice treated with varying doses exhibited reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Another case study explored the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside established treatments, suggesting a synergistic effect.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-12-7-8-13(9-14(12)20)21-16-10-27(24,25)11-17(16)22(19(21)23)15-5-3-4-6-18(15)26-2/h3-9,16-17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBKCNQXHHLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.